molecular formula C9H12N2 B12984255 3-(Azetidin-3-yl)-4-methylpyridine

3-(Azetidin-3-yl)-4-methylpyridine

Cat. No.: B12984255
M. Wt: 148.20 g/mol
InChI Key: IDUSOTARHXZPJM-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)-4-methylpyridine is a heterocyclic compound that features both an azetidine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azetidin-3-yl)-4-methylpyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method involves the use of N-Boc-azetidin-3-one as a starting material. This compound undergoes a Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-(Azetidin-3-yl)-4-methylpyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.

Scientific Research Applications

3-(Azetidin-3-yl)-4-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Azetidin-3-yl)-4-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Azetidine: A four-membered ring containing one nitrogen atom.

    Pyridine: A six-membered ring containing one nitrogen atom.

    Azetidin-3-yl derivatives: Compounds containing the azetidine ring with various substituents.

Uniqueness

3-(Azetidin-3-yl)-4-methylpyridine is unique due to the combination of the azetidine and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile chemical modifications and potential interactions with a wide range of biological targets .

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

3-(azetidin-3-yl)-4-methylpyridine

InChI

InChI=1S/C9H12N2/c1-7-2-3-10-6-9(7)8-4-11-5-8/h2-3,6,8,11H,4-5H2,1H3

InChI Key

IDUSOTARHXZPJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2CNC2

Origin of Product

United States

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